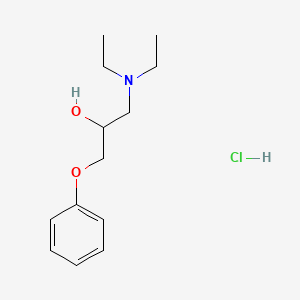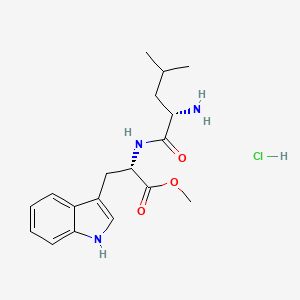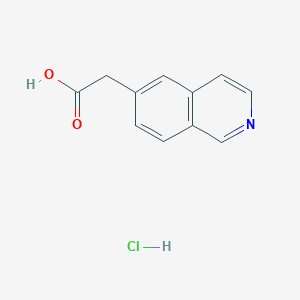
1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylamine is an organic compound with the formula (CH3CH2)2NH . It is a secondary amine, a flammable, weakly alkaline liquid that is miscible with most solvents . It is a colorless liquid, but commercial samples often appear brown due to impurities . It has a strong ammonia-like odor .
Synthesis Analysis
Diethylamine is produced commercially via the alumina-catalyzed reaction from ethanol and ammonia . It is obtained together with ethylamine and triethylamine . Diethylamine is used in the production of corrosion inhibitor N, N-diethylaminoethanol, by reaction with ethylene oxide .Molecular Structure Analysis
The molecular structure of diethylamine is represented by the formula (CH3CH2)2NH . The molecular weight of diethylamine is 73.139 g·mol−1 .Chemical Reactions Analysis
Diethylamine is a precursor to a wide variety of other commercial products . It is also sometimes used in the illicit production of LSD .Physical and Chemical Properties Analysis
Diethylamine has a density of 0.7074 g mL−1 . It has a melting point of −49.80 °C and a boiling point of 54.8 to 56.4 °C . It is miscible with water .Applications De Recherche Scientifique
Synthesis and Characterization
Novel Metallophthalocyanines Synthesis : Research demonstrates the synthesis of novel metal-free and metallophthalocyanines incorporating 1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride. These compounds are characterized by their aggregation behaviors in different solvents, contributing to the understanding of phthalocyanine chemistry and its potential applications in materials science (Acar et al., 2012).
Electropolymerization Studies : A study focused on synthesizing silicon naphthalocyanines (SiNc) bearing electropolymerizable units derived from this compound. The research highlighted the non-aggregated nature of SiNcs in various solvents and explored their electrochemical properties, indicating potential applications in electronics and materials science (Bıyıklıoğlu & Alp, 2017).
Application in Material Science
- Poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene] : This research synthesized and characterized a novel phosphazene polymer for potential biomedical applications. The study delved into the hydrolytic degradation of the polymer in various media, showcasing its potential as a biodegradable material (Amin et al., 2017).
Catalytic Activities
- Cyclohexene Oxidation Catalysts : Iron(II) and cobalt(II) phthalocyanine complexes derived from this compound were studied for their catalytic activity in the oxidation of cyclohexene. The research demonstrated the complexes' ability to selectively oxidize cyclohexene, indicating their potential as efficient catalysts in organic synthesis processes (Saka et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
1-(diethylamino)-3-phenoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13;/h5-9,12,15H,3-4,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWIRDBOPHDBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid](/img/structure/B6342920.png)







![Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B6342971.png)

![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)
![1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride](/img/structure/B6342991.png)


